DC-5163

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

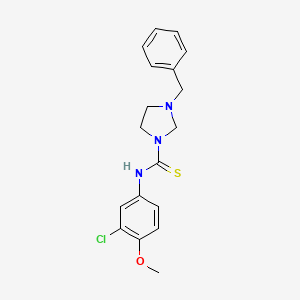

3-benzyl-N-(3-chloro-4-methoxyphenyl)imidazolidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3OS/c1-23-17-8-7-15(11-16(17)19)20-18(24)22-10-9-21(13-22)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYSGSPJSNOODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)N2CCN(C2)CC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DC-5163: A Technical Guide to its Mechanism of Action as a Novel GAPDH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-5163 is a potent small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. By targeting GAPDH, this compound disrupts the aberrant energy metabolism characteristic of many cancer cells, leading to a cascade of anti-tumor effects. This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data. It details the compound's effects on cellular metabolism, proliferation, and survival, and provides methodologies for key experimental assays used in its evaluation.

Introduction: The Role of GAPDH in Cancer

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme that catalyzes the sixth step of glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This reaction is a critical juncture in cellular energy production, generating NADH and a high-energy phosphate bond that subsequently leads to ATP synthesis. In many cancer types, there is a marked upregulation of glycolysis, a phenomenon known as the "Warburg effect," even in the presence of oxygen. This metabolic reprogramming supports the high proliferative rate and survival of tumor cells.

GAPDH is frequently overexpressed in various cancers, and this overexpression is often correlated with tumor progression and poor prognosis[1]. Beyond its glycolytic function, GAPDH is implicated in several non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking, making it a multifaceted therapeutic target[2][3]. Inhibition of GAPDH presents a promising strategy to selectively target the metabolic vulnerability of cancer cells.

This compound: A Potent Inhibitor of GAPDH

This compound has been identified as a potent inhibitor of GAPDH[1]. It has been shown to inhibit GAPDH activity at both the isolated protein and intracellular levels. The inhibition of GAPDH by this compound disrupts the central hub of glycolysis, leading to a significant reduction in the cancer cells' ability to generate energy.

Biochemical and Cellular Potency

Preclinical studies have demonstrated the potent inhibitory activity of this compound against GAPDH and its consequential effects on cancer cell proliferation.

| Parameter | Value | Cell Line | Reference |

| GAPDH IC50 | 176.3 nM | - | |

| Kd | 3.192 µM | - | |

| Cell Proliferation IC50 | 99.22 µM (48h) | MDA-MB-231 |

Mechanism of Action: Disruption of Glycolysis and Induction of Apoptosis

The primary mechanism of action of this compound is the targeted inhibition of GAPDH, which sets off a chain of events detrimental to cancer cell survival.

Inhibition of the Glycolytic Pathway

By inhibiting GAPDH, this compound effectively blocks the glycolytic pathway. This leads to a significant reduction in key metabolic outputs in cancer cells:

-

Decreased Glucose Uptake: Treatment with this compound has been shown to significantly reduce the uptake of glucose in cancer cells.

-

Reduced Lactate Production: As a downstream product of glycolysis, lactate production is markedly decreased following this compound treatment.

-

Diminished ATP Production: The inhibition of glycolysis leads to a substantial drop in ATP levels, depriving cancer cells of the necessary energy for proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

The metabolic stress induced by this compound triggers programmed cell death, or apoptosis, in cancer cells. Studies have shown a dose-dependent increase in the proportion of apoptotic cells following treatment with this compound. Furthermore, this compound has been observed to induce cell cycle arrest in the G0/G1 phase in breast cancer cell lines.

Selective Anti-Proliferative Effects

A crucial aspect of a viable anti-cancer therapeutic is its selectivity for cancer cells over normal cells. This compound has demonstrated a favorable selectivity profile, with normal cells like MCF-10A being tolerant to the compound. This suggests that this compound may have a wider therapeutic window.

Preclinical Efficacy in Cancer Models

The anti-tumor effects of this compound have been validated in various cancer cell lines and in vivo models.

In Vitro Efficacy

This compound has demonstrated inhibitory effects on GAPDH activity and cell proliferation in a range of cancer cell lines derived from epithelial tissues, including:

-

Breast Cancer: MDA-MB-231, BT-549, MCF7

-

Colon Cancer: HCT116

-

Lung Cancer: A549

In Vivo Efficacy

In a xenograft mouse model of breast cancer using MDA-MB-231 cells, intraperitoneal administration of this compound resulted in significant anti-tumor effects. Immunohistochemical analysis of the tumors from treated mice revealed a decrease in the expression of GLUT1 (a glucose transporter) and Ki67 (a proliferation marker), and an increase in TUNEL-positive (apoptotic) cells.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in cancer cells.

In Vivo Xenograft Study Workflow

Caption: Experimental workflow for in vivo efficacy studies of this compound.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the mechanism of action of this compound. Specific details such as cell numbers, incubation times, and reagent concentrations should be optimized for the specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Colony Formation Assay

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. Replace the medium with fresh medium containing the compound every 2-3 days.

-

Colony Staining: Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet.

-

Colony Counting: Wash the plates with water and allow them to dry. Count the number of colonies (typically defined as a cluster of >50 cells).

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Immunoblotting (Western Blot)

-

Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GLUT1, GAPDH, apoptosis-related proteins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Glycolysis Stress Test (Seahorse XF Analyzer)

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with glutamine and incubate in a non-CO2 incubator for 1 hour.

-

Compound Injection: Load the sensor cartridge with sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).

-

Seahorse Analysis: Place the cell plate and sensor cartridge in the Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR).

-

Data Analysis: Analyze the ECAR data to determine key parameters of glycolysis, including basal glycolysis, glycolytic capacity, and glycolytic reserve.

Conclusion

This compound is a promising anti-cancer agent that targets a fundamental metabolic vulnerability of cancer cells. Its mechanism of action, centered on the inhibition of GAPDH and the subsequent disruption of glycolysis, leads to energy deprivation, cell cycle arrest, and apoptosis in tumor cells, with a degree of selectivity over normal cells. The preclinical data strongly support the continued investigation of this compound as a potential therapeutic for a range of solid tumors. Further studies are warranted to explore its in vivo efficacy in a broader range of cancer models, to elucidate its pharmacokinetic and pharmacodynamic properties, and to assess its safety profile in preparation for potential clinical development.

References

Technical Guide: DC-5163 and the Kinetics of GAPDH Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, responsible for a critical energy-yielding step. Its overexpression in various cancers has made it a compelling target for therapeutic intervention. DC-5163 has emerged as a potent inhibitor of GAPDH, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cells. This document provides a detailed overview of the inhibition kinetics of this compound, a summary of its effects on cellular processes, a representative experimental protocol for assessing GAPDH inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to GAPDH and this compound

Glyceraldehyde-3-phosphate dehydrogenase is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] This reaction is crucial for cellular energy production. Beyond its metabolic role, GAPDH is implicated in various other cellular functions, including the initiation of apoptosis.[1] In many cancer types, GAPDH is overexpressed, contributing to the high glycolytic rate characteristic of tumor cells.[2]

This compound is a small molecule inhibitor of GAPDH.[2][3] By targeting this enzyme, this compound disrupts the glycolytic pathway, leading to reduced energy supply and subsequently inducing apoptosis in cancer cells. This targeted approach makes this compound a promising candidate for further investigation in cancer therapy.

Quantitative Inhibition Data

The inhibitory potency of this compound against GAPDH has been characterized by several key quantitative parameters. These values are essential for understanding the inhibitor's efficacy and for comparing it with other potential therapeutic agents.

| Parameter | Value | Target/System | Reference |

| IC50 | 176.3 nM | GAPDH Enzyme | |

| Kd | 3.192 µM | GAPDH Enzyme | |

| IC50 (Cell Proliferation) | 99.22 µM | MDA-MB-231 cells (48 hours) |

Note: The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. The dissociation constant (Kd) is a measure of the binding affinity between the inhibitor and its target.

Experimental Protocols for GAPDH Inhibition Assay

While the specific protocol used to determine the kinetic parameters of this compound is not publicly detailed, a representative protocol for a colorimetric GAPDH inhibition assay is provided below. This protocol is based on commercially available assay kits and established methodologies.

Principle

The activity of GAPDH is determined by a coupled enzyme reaction. GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate (GAP) to 1,3-bisphosphoglycerate (BPG). This reaction produces an intermediate that reacts with a developer to form a colored product, the absorbance of which can be measured at 450 nm. The rate of color development is proportional to the GAPDH activity. To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound.

Materials and Reagents

-

Purified GAPDH enzyme

-

GAPDH Assay Buffer (e.g., containing Tris-HCl, pH 7.2)

-

Glyceraldehyde-3-phosphate (GAP) substrate

-

GAPDH Developer (containing the necessary components for the colorimetric reaction)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 450 nm

Assay Procedure

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of this compound in the assay buffer.

-

Reaction Setup:

-

Add GAPDH Assay Buffer to each well of the 96-well plate.

-

Add the serially diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.

-

Add the purified GAPDH enzyme to all wells except for the blank controls.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Add the GAPDH substrate (GAP) and the GAPDH Developer to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 450 nm in a kinetic mode for a set period (e.g., 30-60 minutes), with readings taken at regular intervals (e.g., every 1-2 minutes).

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway of GAPDH Inhibition by this compound

The following diagram illustrates the central role of GAPDH in glycolysis and how its inhibition by this compound disrupts this pathway, leading to apoptosis.

References

DC-5163 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-5163 is a novel and potent small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. By targeting GAPDH, this compound disrupts cellular energy metabolism, leading to a cascade of downstream events that culminate in the suppression of cancer cell proliferation and the induction of programmed cell death. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular mechanisms.

Core Mechanism of Action: Inhibition of Glycolysis

This compound's primary mechanism of action is the direct inhibition of GAPDH, a critical enzyme in glycolysis.[1] This inhibition blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial step for ATP and NADH production.[1] The direct consequence for cancer cells, which are often highly reliant on glycolysis for energy (the Warburg effect), is a significant reduction in their energy supply.[2][3]

Experimental evidence demonstrates that treatment with this compound leads to a marked decrease in key indicators of glycolysis in breast cancer cells, including a reduction in the extracellular acidification rate (ECAR), glucose uptake, and the production of lactate and ATP.[2] This disruption of the central carbon metabolism pathway creates a state of metabolic stress, which in turn triggers downstream signaling cascades leading to cell cycle arrest and apoptosis.

Proposed Mechanism of this compound Action

Caption: Proposed model of the anti-tumor activity of this compound.

Downstream Signaling Pathways

The metabolic crisis initiated by this compound triggers distinct signaling pathways that control cell fate, primarily leading to cell cycle arrest and apoptosis.

Induction of G0/G1 Phase Cell Cycle Arrest

Treatment with this compound has been shown to induce cell cycle arrest in the G0/G1 phase in breast cancer cell lines. This arrest is mediated by the downregulation of key regulatory proteins of the G1/S checkpoint. Specifically, the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4) is markedly decreased following this compound treatment. The reduction in these proteins prevents the cell from progressing through the G1 phase and entering the S phase, thus halting proliferation.

Caption: this compound-induced G0/G1 cell cycle arrest pathway.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. The apoptotic-inducing effect has been confirmed through Annexin V-FITC/PI double staining assays, which show a dose-dependent increase in both early and late apoptotic cells upon treatment. A key molecular marker of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP), is significantly elevated after this compound treatment, further confirming the activation of the apoptotic cascade.

While the precise upstream signaling linking metabolic stress to apoptosis by this compound is still under full investigation, it is known that energy deprivation can activate pro-apoptotic Bcl-2 family proteins.

Caption: this compound-induced apoptotic pathway.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound from published studies.

Table 1: Inhibitory Concentrations of this compound

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (Enzymatic) | 176.3 nM | GAPDH | |

| Kd | 3.192 µM | GAPDH | |

| IC50 (Proliferation, 48h) | 99.22 µM | MDA-MB-231 |

Table 2: Effects of this compound on Breast Cancer Cell Lines

| Effect | Cell Line | Concentration/Time | Result | Reference |

| Inhibition of Viability | MCF-7, MDA-MB-231, BT549 | Dose- and time-dependent | Significant inhibition | |

| G0/G1 Cell Cycle Arrest | MCF-7, MDA-MB-231, BT549 | Various concentrations | Significant increase in G0/G1 population | |

| Induction of Apoptosis | MCF-7, MDA-MB-231, BT549 | Various concentrations | Dose-dependent increase in apoptotic cells | |

| Decreased Cyclin D1 Expression | MCF-7, MDA-MB-231, BT549 | Not specified | Marked decrease | |

| Decreased CDK4 Expression | MCF-7, MDA-MB-231, BT549 | Not specified | Marked decrease | |

| Increased Cleaved PARP Expression | MCF-7, MDA-MB-231, BT549 | Not specified | Significant elevation |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's downstream effects.

Western Blot for Protein Expression Analysis

Objective: To determine the expression levels of proteins such as GAPDH, Cyclin D1, CDK4, and Cleaved PARP.

Protocol:

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Cyclin D1, anti-CDK4, anti-cleaved PARP) and a loading control (e.g., anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody host species for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 7.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (CCK-8)

Objective: To assess the effect of this compound on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group and plot dose-response curves to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Objective: To determine the cell cycle distribution of cells treated with this compound.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental metabolic vulnerability of cancer cells. Its mechanism of action, centered on the inhibition of GAPDH, leads to a profound disruption of glycolysis, resulting in energy deprivation. This metabolic stress serves as a critical upstream event that activates downstream signaling pathways, culminating in G0/G1 cell cycle arrest and the induction of apoptosis. The well-defined effects on key cell cycle and apoptotic regulators, such as Cyclin D1, CDK4, and PARP, provide a clear molecular basis for its anti-cancer activity. Further research into the intricate connections between GAPDH inhibition-induced metabolic stress and other major signaling networks will continue to elucidate the full therapeutic potential of this compound.

References

DC-5163: A Technical Whitepaper on its Interruption of the Warburg Effect in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Warburg effect, a metabolic hallmark of cancer, is characterized by an increased rate of glycolysis and lactate production, even in the presence of oxygen. This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway, is frequently overexpressed in various cancers and has emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of DC-5163, a potent and specific inhibitor of GAPDH, and its profound effects on reversing the Warburg effect in cancer cells. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes the intricate signaling pathways involved.

Introduction: The Warburg Effect and the Role of GAPDH

Cancer cells exhibit a fundamental shift in their energy metabolism, favoring aerobic glycolysis over oxidative phosphorylation, a phenomenon termed the Warburg effect. This metabolic adaptation, while less efficient in terms of ATP production per glucose molecule, facilitates the rapid synthesis of macromolecules and supports cell proliferation.[1] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis and DNA repair. In many cancers, GAPDH is overexpressed, correlating with tumor progression and aggression.[1] This makes GAPDH an attractive target for anticancer therapies.

This compound: A Potent Inhibitor of GAPDH

This compound has been identified as a small molecule inhibitor of GAPDH.[1][2] It has been shown to effectively suppress the glycolytic pathway in cancer cells, leading to a reduction in proliferation and the induction of apoptosis.

Quantitative Efficacy of this compound

The inhibitory potential of this compound has been quantified in various cancer cell lines. The following tables summarize the key quantitative data regarding its efficacy.

| Parameter | Value | Cell Line / Condition | Reference |

| IC50 for GAPDH | 176.3 nM | in vitro enzyme assay | |

| Kd for GAPDH | 3.192 µM | Microscale thermophoresis | |

| IC50 for cell proliferation | 99.22 µM (48h) | MDA-MB-231 |

Table 1: In vitro inhibitory activity of this compound against GAPDH and cancer cell proliferation.

| Cell Line | This compound Concentration | Effect | Reference |

| BT-549 | 25 µM (48h) | Inhibition of GAPDH activity | |

| MCF7 | 25 µM (48h) | Inhibition of GAPDH activity | |

| HCT116 | 25 µM (48h) | Inhibition of GAPDH activity | |

| MDA-MB-231 | 25 µM (48h) | Inhibition of GAPDH activity | |

| A549 | 25 µM (48h) | Inhibition of GAPDH activity | |

| MDA-MB-231 | Not specified | Significant reduction in glucose uptake | |

| MDA-MB-231 | Not specified | Significant reduction in lactate production | |

| MDA-MB-231 | Not specified | Significant reduction in 18F-FDG uptake | |

| MCF-7, MDA-MB-231, BT549 | Not specified | Decreased protein level of GLUT1 |

Table 2: Cellular effects of this compound on various cancer cell lines.

Signaling Pathways and Proposed Mechanism of Action

The Warburg effect is regulated by complex signaling networks, primarily the PI3K/Akt and HIF-1 pathways. While direct studies on the effect of this compound on these pathways are limited, a proposed mechanism can be inferred from the known functions of GAPDH.

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and metabolism. Activated Akt can promote glycolysis by increasing the expression and membrane translocation of glucose transporters (e.g., GLUT1) and by phosphorylating and activating glycolytic enzymes.

Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that enables cells to adapt to low oxygen conditions. In cancer, HIF-1 is often constitutively active and drives the expression of genes involved in glycolysis, including GAPDH and GLUT1.

By directly inhibiting the enzymatic activity of GAPDH, this compound disrupts the glycolytic flux, leading to a decrease in ATP production and the accumulation of upstream glycolytic intermediates. This metabolic stress can, in turn, impact the activity of major signaling pathways. For instance, the reduction in GLUT1 protein levels observed after this compound treatment suggests a potential downstream effect on the HIF-1 signaling pathway.

References

DC-5163: A Potent Inhibitor of Glycolysis for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

The aberrant metabolic landscape of cancer cells, characterized by a heightened reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling target for therapeutic intervention. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a pivotal enzyme in the glycolytic pathway, has emerged as a key focus for anticancer drug development. This technical guide provides an in-depth overview of DC-5163, a novel small-molecule inhibitor of GAPDH, and its role in the regulation of glycolysis and the induction of anti-tumor effects.

Executive Summary

This compound is a potent and selective inhibitor of GAPDH that disrupts the central carbon metabolism of cancer cells. By blocking the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, this compound effectively halts the glycolytic flux, leading to a significant reduction in ATP production, glucose uptake, and lactate secretion. This metabolic crisis triggers cell cycle arrest and apoptosis in various cancer cell lines, particularly those of epithelial origin, while exhibiting a favorable toxicity profile in normal cells. In vivo studies have demonstrated the efficacy of this compound in suppressing tumor growth, highlighting its potential as a promising therapeutic agent. This document outlines the quantitative effects of this compound on cancer cell metabolism and proliferation, details the experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Data on the Effects of this compound

The anti-cancer activity of this compound has been quantified across various cancer cell lines. The following tables summarize the key findings from published studies.

| Parameter | Value | Cell Line | Reference |

| IC50 (GAPDH Inhibition) | 176.3 nM | - | [1] |

| Kd (Binding Affinity) | 3.192 µM | - | [1] |

| IC50 (Cell Proliferation, 48h) | 99.22 µM | MDA-MB-231 | [1] |

Table 1: Biochemical and Cellular Potency of this compound. This table summarizes the in vitro potency of this compound in inhibiting its target, GAPDH, and its effect on the proliferation of the MDA-MB-231 breast cancer cell line.

| Cell Line | Treatment | Inhibition of GAPDH Activity |

| BT-549 | 25 µM this compound (48h) | Significant Inhibition |

| MCF7 | 25 µM this compound (48h) | Significant Inhibition |

| HCT116 | 25 µM this compound (48h) | Significant Inhibition |

| MDA-MB-231 | 25 µM this compound (48h) | Significant Inhibition |

| A549 | 25 µM this compound (48h) | Significant Inhibition |

Table 2: Inhibition of Intracellular GAPDH Activity by this compound. This table highlights the ability of this compound to inhibit GAPDH activity within various cancer cell lines derived from epithelial tissues.[1]

| Parameter | Cell Lines | Effect of this compound | Reference |

| Glucose Uptake | MDA-MB-231 | Significantly Reduced | |

| Lactate Production | MCF-7, MDA-MB-231, BT549 | Significantly Reduced | |

| ATP Production | MCF-7, MDA-MB-231, BT549 | Significantly Reduced | |

| ¹⁸F-FDG Uptake | MDA-MB-231 | Significantly Reduced | |

| Extracellular Acidification Rate (ECAR) | MCF-7, MDA-MB-231, BT549 | Significantly Reduced | |

| glycoPER | MCF-7, MDA-MB-231, BT549 | Significantly Reduced | |

| GLUT1 Protein Level | Breast Cancer Cells | Decreased |

Table 3: Metabolic Consequences of this compound Treatment in Cancer Cells. This table outlines the downstream effects of GAPDH inhibition by this compound on key metabolic parameters in various breast cancer cell lines.

| Parameter | Cell Lines | Effect of this compound | Reference |

| Apoptosis | MDA-MB-231, MCF-7, BT549 | Dose-dependent Increase | |

| Cell Cycle | MCF-7, MDA-MB-231, BT549 | G0/G1 Phase Arrest | |

| Colony Formation | MCF-7, MDA-MB-231, BT549 | Dose-dependent Inhibition |

Table 4: Cellular Fate Following this compound Treatment. This table summarizes the ultimate impact of this compound on cancer cell survival and proliferation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

GAPDH Activity Assay

Objective: To measure the enzymatic activity of GAPDH in the presence of this compound.

Principle: The assay measures the reduction of NAD+ to NADH, which is spectrophotometrically monitored at 340 nm.

Protocol:

-

Enzyme Source: Recombinant human GAPDH or cell lysates.

-

Reaction Mixture: Prepare a reaction buffer containing triethanolamine, EDTA, MgCl₂, ATP, and 3-phosphoglyceric acid.

-

Enzyme Addition: Add phosphoglycerate kinase to the reaction mixture.

-

Initiation: Start the reaction by adding glyceraldehyde-3-phosphate and NAD+.

-

Inhibitor Treatment: For inhibition studies, pre-incubate GAPDH with varying concentrations of this compound before initiating the reaction.

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of NADH production to determine GAPDH activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assay (CCK-8)

Objective: To assess the effect of this compound on cancer cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, BT549) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 24, 48, or 72 hours.

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Extracellular Flux Analysis (Seahorse Assay)

Objective: To measure the real-time metabolic activity of cancer cells, specifically the Extracellular Acidification Rate (ECAR) as an indicator of glycolysis.

Protocol:

-

Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate.

-

Treatment: Treat cells with this compound or DMSO for a specified period (e.g., 24 hours).

-

Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer.

-

Measurement: Measure the basal ECAR. To assess compensatory glycolysis, inject mitochondrial inhibitors (e.g., rotenone and antimycin A) and measure the subsequent change in ECAR.

-

Data Analysis: Analyze the ECAR data to determine the effect of this compound on both basal and compensatory glycolysis.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cancer cells with different concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound for a specified time.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Figure 1: Mechanism of action of this compound.

Figure 2: A representative experimental workflow for evaluating this compound.

References

The Core Apoptotic Pathway Induced by DC-5163: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core apoptotic pathway induced by DC-5163, a potent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). By targeting a key enzyme in glycolysis, this compound selectively triggers programmed cell death in cancer cells, making it a promising candidate for therapeutic development. This document details the mechanism of action, key signaling events, and experimental methodologies used to elucidate this pathway, presenting quantitative data in a structured format and visualizing complex processes through signaling and workflow diagrams.

Introduction: Targeting Cancer Metabolism with this compound

Cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic reprogramming presents a therapeutic window for targeting cancer cells by inhibiting key glycolytic enzymes. This compound is a small molecule inhibitor that specifically targets GAPDH, a crucial enzyme in the glycolytic pathway.[1][2][3] By inhibiting GAPDH, this compound disrupts the energy supply of cancer cells, leading to cell cycle arrest and the induction of apoptosis.[3] This guide focuses on the molecular mechanisms underpinning this compound-induced apoptosis.

Mechanism of Action: From Glycolysis Inhibition to Apoptosis

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of GAPDH.[1] This leads to a cascade of cellular events culminating in apoptosis.

Key Events:

-

Inhibition of GAPDH: this compound directly binds to and inhibits GAPDH, a pivotal enzyme in the glycolytic pathway.

-

Disruption of Glycolysis: This inhibition leads to a reduction in glucose uptake, lactate production, and consequently, a significant drop in cellular ATP levels.

-

Energy Deprivation: The resulting energy crisis within the cancer cell is a potent trigger for the intrinsic pathway of apoptosis.

-

Cell Cycle Arrest: In addition to inducing apoptosis, this compound causes cell cycle arrest at the G0/G1 phase, further contributing to its anti-proliferative effects.

The this compound-Induced Apoptotic Signaling Pathway

While the complete signaling cascade of this compound-induced apoptosis is still under investigation, the current evidence strongly points towards the activation of the intrinsic (mitochondrial) pathway of apoptosis. This is a logical consequence of the metabolic stress induced by GAPDH inhibition.

References

DC-5163: A Targeted Approach to Inducing Cell Cycle Arrest in Cancer by Disrupting Glycolysis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic reprogramming presents a promising therapeutic window. DC-5163 is a potent and selective small-molecule inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. By disrupting this crucial metabolic process, this compound effectively depletes cancer cells of their energy supply, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cell cycle regulation in cancer cells, and detailed protocols for key experimental assays.

Introduction: Targeting Cancer Metabolism

Altered energy metabolism is a hallmark of cancer. Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation, many cancer cells exhibit increased glucose uptake and lactate production, even in the presence of oxygen. This metabolic shift, termed aerobic glycolysis or the Warburg effect, is crucial for supporting rapid cell proliferation by providing not only ATP but also essential biosynthetic precursors.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Overexpression of GAPDH is observed in various cancers and is associated with tumor progression and resistance to therapy. Consequently, targeting GAPDH has emerged as a promising strategy for cancer treatment. This compound is a novel GAPDH inhibitor that has demonstrated significant anti-cancer activity by disrupting glycolysis and inducing metabolic stress in cancer cells.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of GAPDH. This inhibition leads to a cascade of downstream events that culminate in cell cycle arrest and apoptosis.

Inhibition of Glycolysis and Energy Depletion

As a potent GAPDH inhibitor, this compound blocks a critical step in glycolysis, leading to a significant reduction in the production of ATP and other metabolic intermediates. This disruption of the primary energy-generating pathway in cancer cells results in severe metabolic stress.

Induction of G0/G1 Phase Cell Cycle Arrest

The cellular response to metabolic stress often involves the activation of cell cycle checkpoints to halt proliferation until energy homeostasis can be restored. Treatment with this compound has been shown to induce a robust cell cycle arrest in the G0/G1 phase in various cancer cell lines. This arrest prevents cancer cells from entering the S phase, the period of DNA replication, thereby inhibiting their proliferation.

The G0/G1 arrest induced by this compound is mediated through the downregulation of key cell cycle regulatory proteins, specifically Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). The Cyclin D1/CDK4 complex is essential for the phosphorylation of the Retinoblastoma protein (pRb), a key tumor suppressor. Phosphorylation of pRb by Cyclin D1/CDK4 leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. By reducing the levels of Cyclin D1 and CDK4, this compound prevents pRb phosphorylation, keeping it in its active, growth-suppressive state and thus enforcing the G1 checkpoint.

While direct evidence for this compound's effect on the p53/p21 pathway is still emerging, studies on GAPDH depletion suggest a likely involvement. Depletion of GAPDH has been shown to stabilize the tumor suppressor protein p53 and lead to the accumulation of the CDK inhibitor p21. p21 is a potent inhibitor of Cyclin/CDK complexes, including Cyclin D1/CDK4. Therefore, it is plausible that this compound-mediated GAPDH inhibition activates the p53/p21 axis, further contributing to the G0/G1 arrest.

Quantitative Data on this compound's Efficacy

The efficacy of DC-5164 has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Line/Target | Reference |

| GAPDH IC50 | 176.3 nM | Enzyme Assay | |

| Kd | 3.192 µM | GAPDH | |

| Cell Proliferation IC50 (48h) | 99.22 µM | MDA-MB-231 |

Table 2: Effect of this compound on Breast Cancer Cell Viability

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| MCF-7 | 24h | >100 | |

| 48h | ~80 | ||

| 72h | ~60 | ||

| MDA-MB-231 | 24h | >100 | |

| 48h | 99.22 | ||

| 72h | ~70 | ||

| BT-549 | 24h | >100 | |

| 48h | ~90 | ||

| 72h | ~75 |

Note: The normal breast epithelial cell line MCF-10A was found to be tolerant to this compound, highlighting the cancer-selective nature of the compound.

Table 3: this compound Induced G0/G1 Cell Cycle Arrest in Breast Cancer Cells

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| MCF-7 | Control (DMSO) | 58.3 | 25.4 | 16.3 | |

| This compound (80 µM, 24h) | 70.1 | 18.2 | 11.7 | ||

| MDA-MB-231 | Control (DMSO) | 55.2 | 28.5 | 16.3 | |

| This compound (80 µM, 24h) | 65.8 | 20.1 | 14.1 | ||

| BT-549 | Control (DMSO) | 52.1 | 30.2 | 17.7 | |

| This compound (80 µM, 24h) | 63.5 | 22.4 | 14.1 |

Table 4: Induction of Apoptosis by this compound in Breast Cancer Cells (48h Treatment)

| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Early + Late) | Reference |

| MCF-7 | 0 (Control) | ~5 | |

| 40 | ~15 | ||

| 80 | ~25 | ||

| MDA-MB-231 | 0 (Control) | ~8 | |

| 40 | ~20 | ||

| 80 | ~35 | ||

| BT-549 | 0 (Control) | ~7 | |

| 40 | ~18 | ||

| 80 | ~30 |

Signaling Pathways and Visualizations

The mechanism of this compound-induced cell cycle arrest can be visualized through the following signaling pathway diagram.

DC-5163: A Technical Overview of its Selective Cytotoxicity for Cancer Cells

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: DC-5163 is a novel small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2] Cancer cells often exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect.[3][4] By targeting GAPDH, this compound selectively disrupts the energy metabolism of cancer cells, leading to cell cycle arrest and apoptosis, while demonstrating a favorable safety profile in normal cells. This technical guide provides a comprehensive overview of the selectivity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Quantitative Analysis of Selectivity

The selective cytotoxicity of this compound has been evaluated in various cancer cell lines and compared to its effect on normal cells. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

| Cell Line | Cell Type | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |

| MDA-MB-231 | Human Breast | Adenocarcinoma | CCK8 | 48 | 99.22 | |

| MCF-7 | Human Breast | Adenocarcinoma | CCK8 | - | Dose-dependent inhibition | |

| BT549 | Human Breast | Carcinoma | CCK8 | - | Dose-dependent inhibition | |

| HCT116 | Human Colon | Carcinoma | - | 48 | - | |

| A549 | Human Lung | Carcinoma | - | 48 | - | |

| MCF-10A | Human Breast | Normal Epithelial | - | - | Tolerant / No effect | **** |

Note: For MCF-7 and BT549, specific IC50 values were not provided in the search results, but dose- and time-dependent inhibition was reported.

Mechanism of Action: Targeting Cancer Cell Metabolism

This compound exerts its anti-tumor effects by inhibiting GAPDH, a critical enzyme in glycolysis. This inhibition leads to a cascade of events within the cancer cell, ultimately resulting in cell death.

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the selectivity and mechanism of action of this compound.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effect of this compound on both cancer and normal cells.

Caption: Workflow for the Cell Viability (CCK-8) Assay.

Protocol:

-

Cell Seeding: Seed breast cancer cells (MCF-7, MDA-MB-231, BT549) and normal breast epithelial cells (MCF-10A) in 96-well plates at a density of 1 x 10⁴ cells per well.

-

Incubation: Culture the cells overnight to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis in cells treated with this compound.

Protocol:

-

Cell Treatment: Treat cancer and normal cells with this compound at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy and Safety

In a breast cancer xenograft mouse model, intraperitoneal injections of this compound at a dosage of 80 mg/kg markedly suppressed tumor growth. Importantly, this treatment did not induce evident systemic toxicity, with no significant changes in the body weight of the mice.

Conclusion

The available data strongly indicate that this compound is a promising anti-cancer agent with a clear mechanism of action and a favorable selectivity profile. Its ability to inhibit GAPDH leads to a targeted disruption of the energy metabolism in cancer cells, resulting in cell cycle arrest and apoptosis, while sparing normal cells. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]

- 4. The role of GAPDH in the selective toxicity of CNP in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The GAPDH Inhibitor DC-5163: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-5163 is a novel, potent small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1] Identified through a docking-based virtual screening, this compound has demonstrated significant anti-cancer properties by disrupting cellular metabolism.[2] By inhibiting GAPDH, this compound effectively suppresses aerobic glycolysis, leading to a reduction in the energy supply of cancer cells.[3] This metabolic disruption culminates in the inhibition of cell proliferation, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis.[3] Preclinical studies, particularly in breast cancer models, have shown that this compound can markedly suppress tumor growth in vivo without apparent systemic toxicity.[3] This technical guide provides a detailed overview of the discovery, mechanism of action, and biological evaluation of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery and Synthesis

Discovery through Virtual Screening

This compound was identified as a promising inhibitor of GAPDH through a comprehensive docking-based virtual screening process. This computational approach allowed for the screening of a large library of small molecules to identify candidates with a high binding affinity for the active site of the GAPDH enzyme. This method facilitates the discovery of novel therapeutic agents by predicting the interaction between a ligand and its protein target.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature. The compound was synthesized by MedChemExpress (Shanghai, China) with a purity of greater than or equal to 95%. The chemical backbone of related compounds often involves the thieno[3,2-d]pyrimidine core, for which general synthetic strategies exist, typically involving sequential aromatic nucleophilic substitution and Suzuki reactions.

Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting and inhibiting the enzymatic activity of GAPDH. GAPDH is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. In many cancer cells, there is an upregulation of glycolysis, a phenomenon known as the Warburg effect, to meet the high energy demands of rapid proliferation. By inhibiting GAPDH, this compound disrupts this central metabolic pathway, leading to a cascade of downstream effects detrimental to cancer cell survival.

The proposed signaling pathway for this compound's mechanism of action is illustrated below:

Caption: Signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Conditions |

| GAPDH IC50 | 176.3 nM | - | Enzymatic Assay |

| Binding Affinity (Kd) | 3.192 µM | - | Biophysical Analysis |

| Cell Proliferation IC50 | 99.22 µM | MDA-MB-231 | 48 hours |

Data sourced from multiple reports.

Table 2: In Vivo Experimental Parameters for this compound

| Parameter | Description |

| Animal Model | Breast cancer xenograft in immunodeficient female BALB/c nude mice |

| Cell Line for Xenograft | MDA-MB-231 |

| Dosage | 80 mg/kg |

| Administration Route | Intraperitoneal injection |

| Frequency | Every two days |

| Vehicle | DMSO/PEG300/saline (5/25/70, v/v/v) |

Data from in vivo studies in mouse models.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (CCK8 Assay)

-

Cell Seeding: Breast cancer cell lines (MCF-7, MDA-MB-231, and BT549) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and cultured overnight.

-

Treatment: Cells were treated with varying concentrations of this compound for 24, 48, or 72 hours.

-

Assay: Cell viability was assessed using a Cell Counting Kit-8 (CCK8) according to the manufacturer's instructions.

-

Analysis: The absorbance was measured to determine the dose- and time-dependent effects of this compound on cell viability.

Colony Formation Assay

-

Cell Seeding: Breast cancer cells were seeded in 6-well plates.

-

Treatment: Cells were treated with different concentrations of this compound.

-

Incubation: The plates were incubated for a period sufficient for colony formation (typically 10-14 days).

-

Staining and Analysis: Colonies were fixed, stained (e.g., with crystal violet), and counted to assess the effect of this compound on the colony-forming capacity of the cells.

Glycolysis Assessment (Seahorse Assay)

-

Cell Seeding: Breast cancer cells were seeded in Seahorse XF cell culture microplates.

-

Treatment: Cells were treated with this compound or a vehicle control.

-

Assay: The Seahorse XF Glycolytic Rate Assay was performed to measure the extracellular acidification rate (ECAR) and the basal and compensatory glycolytic proton efflux rates (glycoPER).

-

Analysis: The data was analyzed to determine the impact of this compound on cellular glycolysis.

In Vivo Xenograft Model

-

Cell Implantation: MDA-MB-231 cells were subcutaneously injected into the right flank of five-week-old immunodeficient female BALB/c nude mice.

-

Tumor Growth: Tumors were allowed to grow to a volume of approximately 50 mm³.

-

Randomization and Treatment: Mice were randomized into a control group (vehicle only) and a this compound treatment group. The treatment group received intraperitoneal injections of this compound at a dosage of 80 mg/kg every two days.

-

Monitoring: Tumor volume and body weight were monitored every two days.

-

Efficacy Evaluation: The anti-tumor efficacy was assessed by comparing the tumor growth between the treatment and control groups.

The general experimental workflow for evaluating this compound is depicted in the following diagram:

Caption: General experimental workflow for this compound.

Conclusion

This compound represents a promising therapeutic candidate for cancers that are highly dependent on glycolysis. Its targeted inhibition of GAPDH offers a clear mechanism of action that leads to significant anti-proliferative and pro-apoptotic effects in cancer cells. While further studies are warranted to fully elucidate its clinical potential and to develop a publicly available synthesis protocol, the existing data strongly support its continued investigation as a novel anti-cancer agent. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. Discovery of novel glyceraldehyde-3-phosphate dehydrogenase inhibitor via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Analysis of DC-5163 Binding to GAPDH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biophysical interaction between the small molecule inhibitor DC-5163 and its target protein, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The content herein is curated for researchers, scientists, and professionals in the field of drug development seeking to understand the quantitative binding characteristics, experimental methodologies, and the mechanism of action of this interaction.

Core Data Presentation

The binding affinity and inhibitory concentration of this compound for GAPDH have been determined through various biophysical and biochemical assays. A summary of the key quantitative data is presented below for clear comparison.

| Parameter | Value | Description | Reference |

| IC50 | 176.3 nM | The half maximal inhibitory concentration of this compound required to inhibit GAPDH enzymatic activity. | [1] |

| Kd | 3.192 µM | The equilibrium dissociation constant, representing the binding affinity of this compound to GAPDH. | [1] |

Mechanism of Action

This compound acts as a potent inhibitor of GAPDH, a key enzyme in the glycolysis pathway. By binding to GAPDH, this compound directly inhibits its enzymatic activity, leading to a blockage of the glycolytic pathway.[1][2] This inhibition results in reduced glucose uptake, lactate production, and ATP synthesis in cancer cells, ultimately inducing apoptosis (programmed cell death).[2] Normal cells have shown a higher tolerance to this inhibitor. The targeted inhibition of GAPDH by this compound presents a promising avenue for cancer therapy.

Experimental Protocols

The following sections detail the generalized experimental protocols for key biophysical techniques used to characterize the binding of small molecules like this compound to protein targets such as GAPDH.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the real-time binding kinetics and affinity of molecular interactions.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the this compound-GAPDH interaction.

Methodology:

-

Immobilization of GAPDH:

-

Recombinant GAPDH protein is covalently immobilized on the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

A solution of GAPDH in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

-

Remaining active sites on the surface are deactivated with an injection of ethanolamine.

-

A reference flow cell is prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

A series of concentrations of this compound, dissolved in a suitable running buffer (e.g., HBS-EP+), are injected over the GAPDH-immobilized surface and the reference cell at a constant flow rate.

-

The association of this compound to GAPDH is monitored in real-time by detecting changes in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

-

Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-GAPDH complex.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association and dissociation rate constants (ka and kd) are obtained by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Objective: To determine the thermodynamic profile of the this compound-GAPDH interaction.

Methodology:

-

Sample Preparation:

-

Purified GAPDH is placed in the sample cell of the calorimeter.

-

This compound is loaded into the injection syringe at a concentration typically 10-20 times higher than the protein concentration.

-

Both the protein and the ligand solutions are prepared in the same buffer to minimize heats of dilution.

-

-

Titration:

-

A series of small, sequential injections of this compound are made into the GAPDH solution while the temperature is maintained at a constant value.

-

The heat released or absorbed upon each injection is measured by the instrument.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting titration curve is fitted to a binding model (e.g., single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd, R is the gas constant, and T is the absolute temperature.

-

Fluorescence Polarization/Anisotropy

Fluorescence-based assays are sensitive methods to measure binding events. If this compound is fluorescent or can be fluorescently labeled, its binding to the much larger GAPDH protein can be monitored by changes in its fluorescence polarization or anisotropy.

Objective: To determine the binding affinity (Kd) of the this compound-GAPDH interaction.

Methodology:

-

Principle:

-

A small fluorescent molecule tumbles rapidly in solution, resulting in low fluorescence polarization.

-

Upon binding to a larger protein, the tumbling rate of the fluorescent molecule is significantly reduced, leading to an increase in fluorescence polarization.

-

-

Assay Procedure:

-

A constant concentration of fluorescently labeled this compound is incubated with increasing concentrations of GAPDH in a suitable buffer.

-

The fluorescence polarization of each sample is measured using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

The change in fluorescence polarization is plotted as a function of the GAPDH concentration.

-

The data is then fitted to a binding isotherm (e.g., a sigmoidal dose-response curve) to determine the equilibrium dissociation constant (Kd).

-

Visualizations

The following diagrams illustrate the central role of GAPDH in glycolysis and the experimental workflow for characterizing the binding of this compound.

Caption: Inhibition of Glycolysis by this compound.

Caption: Experimental Workflow for Biophysical Analysis.

References

The Impact of DC-5163 on the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-5163 is a novel small-molecule inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][2][3] Emerging research has highlighted its potential as an anti-cancer agent through the disruption of tumor cell metabolism. This technical guide provides a comprehensive analysis of the known effects of this compound, with a primary focus on its direct impact on tumor cells and a theoretical exploration of its potential influence on the broader tumor microenvironment (TME). While direct evidence of this compound's effects on immune cells, angiogenesis, and cancer-associated fibroblasts is currently limited, this document will extrapolate potential impacts based on the established mechanism of glycolysis inhibition.

Core Mechanism of Action: GAPDH Inhibition and Disruption of Glycolysis

This compound functions as a potent inhibitor of GAPDH, an enzyme crucial for glycolysis.[1][3] By targeting GAPDH, this compound effectively blocks the glycolytic pathway in cancer cells. This disruption of a primary energy-producing pathway leads to a cascade of downstream effects, ultimately culminating in cancer cell death.

The inhibition of GAPDH by this compound results in a significant reduction in glucose uptake, lactate production, and ATP synthesis in cancer cells. This energy deprivation is a critical factor in the anti-tumor activity of the compound.

Quantitative Data on the Effects of this compound

The anti-tumor effects of this compound have been quantified in various in vitro and in vivo studies, primarily in breast cancer models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Effect | Source |

| GAPDH Inhibition (IC50) | - | 176.3 nM | - | |

| Binding Affinity (Kd) | - | 3.192 µM | - | |

| Cell Proliferation Inhibition (IC50) | MDA-MB-231 | 99.22 µM (48h) | - | |

| GAPDH Activity Inhibition | BT-549, MCF7, HCT116, MDA-MB-231, A549 | 25 µM (48h) | Significant reduction | |

| Apoptosis Induction | MCF-7, MDA-MB-231, BT549 | Various concentrations | Dose-dependent increase in early and late apoptosis | |

| Cell Cycle Arrest | MCF-7, MDA-MB-231, BT549 | Various concentrations | Arrest at G0/G1 phase |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Parameter | Treatment Group | Result | Source |

| Tumor Growth | This compound (80 mg/kg) | Markedly suppressed | |

| 18F-FDG Uptake | This compound | Notable reduction | |

| 18F-FLT Uptake | This compound | Notable reduction | |

| Systemic Toxicity | This compound | No evident systemic toxicity |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (CCK-8)

-

Protocol:

-

Cell suspension (100 μL/well) is added to a 96-well plate and pre-incubated in a humidified incubator (37°C, 5% CO2).

-

After 24 hours, cells are treated with various concentrations of this compound.

-

The plate is incubated for the desired time period (e.g., 24, 48, or 72 hours).

-

10 μL of CCK-8 solution is added to each well.

-

The plate is incubated for 1-4 hours in the incubator.

-

The absorbance at 450 nm is measured using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

-

Protocol:

-

Cells are treated with various concentrations of this compound for the indicated time.

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in 1X Binding Buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated for 15 minutes at room temperature in the dark.

-

400 μL of 1X Binding Buffer is added to each tube.

-

The samples are analyzed by flow cytometry.

-

Western Blot for Cleaved PARP

-

Protocol:

-

Cells are treated with this compound and then lysed.

-

Protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with a primary antibody that recognizes cleaved PARP.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescence substrate.

-

Glycolysis Assessment (Seahorse XF Analyzer)

-

Protocol:

-

Cells are seeded in a Seahorse XF cell culture microplate.

-

Cells are treated with this compound for the desired time.

-

The culture medium is replaced with Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator.

-

The Seahorse XF Analyzer sequentially injects glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) while measuring the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR).

-

Potential Effects of this compound on the Tumor Microenvironment (TME)

While direct studies are lacking, the known mechanism of this compound allows for informed hypotheses regarding its potential impact on the TME.

Immune Cells

The metabolic landscape of the TME profoundly influences immune cell function. High glycolytic activity in tumor cells leads to a glucose-depleted and lactate-rich microenvironment, which can suppress the activity of anti-tumor immune cells, particularly T cells.

By inhibiting glycolysis in tumor cells, this compound could potentially:

-